Cas no 355-80-6 (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol)
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Chemical and Physical Properties
Names and Identifiers
-
- 2,2,3,3,4,4,5,5-Octafluoro-1-Pentanol
- 1,1,5-Trihydrofluoropentane-1-ol
- 1H,1H,5H-Octafluoro-1-pentanol
- 1H,1H,5H-Octafluoropentan-1-ol
- 1H,1H,5H-octafluoropentanol
- 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro
- 1,1,5H-perfluoropentanol
- 1,1,5-Trihydrooctafluoropentan-1-ol
- 1,1,5-Trihydrooctafluoropentyl alcohol
- 2,2,3,3,4,4,5,5-octafluoro-1-pentano
- 2,2,3,3,4,4,5,5-Octafluoropentyl alcohol
- alpha,alpha,omega-trihydroperfluoropentanol
- 5H 4:1 FTOH
- octafluoro-1-pentanol
- 1H,1H,5H-Perfluoropentan-1-ol
- 2,2,3,3,4,4,5,5-octafluoropentan-1-ol
- 1,1,5-Tr
- 1H,1H,5H-Perfluoropentan-1-ol50µg
- 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-1,8-OCTANEDIOL
- 2,2,3,3,4,4,5,5-decafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-n-pentanol
- 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
- 2,2,3,3,4,4,5,5-Octafluoropentanol
- EINECS 206-593-4
- 1-PENTANOL, 2,2,3,3,4,4,5,5-OCTAFLUORO-
- JUGSKHLZINSXPQ-UHFFFAOYSA-N
- 1h,1h,5h-perfluoropentanol
- D05
- NSC-114
- WLN: Q1XFFXFFXFFYFF
- Q27275927
- NS00011191
- 1,1,5-trihydroperfluoropentanol
- BRN 1773494
- CS-0121491
- .alpha.,.alpha.,.omega.-Trihydroperfluoropentanol
- CHEMBL4513664
- 355-80-6
- NSC 114
- D05K8EJX15
- CHF2CF2CF2CF2CH2OH
- 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL [MI]
- 1,5-Trihydrooctafluoropentan-1-ol
- NSC114
- O0114
- 1,1,5-Trihydrooctafluoro-1-pentanol
- SY048946
- 1,1,5-TRIHYDRO-1-HYDROXYPERFLUOROPENTANE
- AC-660
- 2,3,3,4,4,5,5-Octafluoropentanol
- DTXSID0059879
- 1,5-Trihydrooctafluoropentyl alcohol
- 4-01-00-01648 (Beilstein Handbook Reference)
- AKOS000120103
- SCHEMBL21426
- H(CF2)4CH2OH
- EN300-19340
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, 98%
- AS-63089
- AMY6901
- 1H,5H-Octafluoro-1-pentanol
- FD2061
- UNII-D05K8EJX15
- 1-Pentanol,2,3,3,4,4,5,5-octafluoro-
- 1H,1H,5H-OCTAFLUORO-N-PENTANOL
- FT-0607837
- 2,3,3,4,4,5,5-Octafluoropentyl alcohol
- MFCD00039631
- AI3-23780
- 2,3,3,4,4,5,5-Octafluoro-1-pentanol
- DB-048841
- 1H,1H,5HOctafluoropentanol
- 1H,1H,5HOctafluoro1pentanol
- 2,2,3,3,4,4,5,5Octafluoropentanol
- 1,1,5Trihydrooctafluoropentyl alcohol
- 2,2,3,3,4,4,5,5Octafluoropentyl alcohol
- 1Pentanol, 2,2,3,3,4,4,5,5octafluoro
- alpha,alpha,omegaTrihydroperfluoropentanol
- 1,1,5Trihydrooctafluoropentan1ol
- 2,2,3,3,4,4,5,5Octafluoropentan1ol
- 1,1,5Trihydroperfluoropentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
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- MDL: MFCD00039631
- Inchi: 1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2
- InChI Key: JUGSKHLZINSXPQ-UHFFFAOYSA-N
- SMILES: FC(C(CO)(F)F)(C(C(F)F)(F)F)F
- BRN: 1773494
Computed Properties
- Exact Mass: 232.01300
- Monoisotopic Mass: 232.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not available
- Density: 1.667 g/mL at 25 °C(lit.)
- Melting Point: <-50°C
- Boiling Point: 140°C
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.318(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 2.14970
- Merck: 6746
- Solubility: Not available
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:SA7650000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O835072-500g |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 98% | 500g |
¥988.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 269433-100G |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 100g |
¥674.05 | 2023-12-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0114-500G |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | >98.0%(GC) | 500g |
¥480.00 | 2024-04-16 | |
| TRC | O273118-250mg |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 250mg |
$ 58.00 | 2023-09-06 | ||
| TRC | O273118-500mg |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 500mg |
$ 75.00 | 2023-09-06 | ||
| TRC | O273118-2.5g |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 2.5g |
$ 92.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O38670-25g |
1H,1H,5H-Octafluoropentan-1-ol |
355-80-6 | 25g |
¥66.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O38670-100g |
1H,1H,5H-Octafluoropentan-1-ol |
355-80-6 | 100g |
¥206.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O38670-500g |
1H,1H,5H-Octafluoropentan-1-ol |
355-80-6 | 500g |
¥986.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O835072-5g |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
355-80-6 | 98% | 5g |
¥41.00 | 2022-09-28 |
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Suppliers
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Related Literature
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Alexandre S. Dumon,Henry S. Rzepa,Carla Alamillo-Ferrer,Jordi Bures,Richard Procter,Tom D. Sheppard,Andrew Whiting Phys. Chem. Chem. Phys. 2022 24 20409
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Yong Li,Jiyang Xie,Changjin Guo,Jian Wang,Huan Liu,Wanbiao Hu RSC Adv. 2020 10 11182
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Céline Bonneaud,Mélanie Decostanzi,Julia Burgess,Giuseppe Trusiano,Trevor Burgess,Roberta Bongiovanni,Christine Joly-Duhamel,Chadron M. Friesen RSC Adv. 2018 8 32664
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Yunfeng Jiang,Chenhong Pan,Ting Tang,Mingrui Liu,Xingxian Zhang Org. Biomol. Chem. 2023 21 2748
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Li-Xi Wang,Cindy G. Tang,Zhao-Siu Tan,Hao-Yu Phua,Jing Chen,Wei Lei,Rui-Qi Png,Lay-Lay Chua,Peter K. H. Ho Mater. Horiz. 2022 9 2147
Additional information on 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Chemical Profile of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6)
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, identified by its Chemical Abstracts Service (CAS) number 355-80-6, is a fluorinated alcohol with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms substituting hydrogen atoms in aliphatic and alicyclic hydrocarbons. The extensive fluorination pattern in its molecular structure imparts distinct physicochemical properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and pharmaceutical intermediates.
The molecular formula of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is C₅H₃F₈O. The presence of eight fluorine atoms in a pentyl backbone results in a highly electronegative and electron-deficient environment around the molecule. This feature significantly influences its reactivity and interaction with other molecules. The compound exhibits a high degree of lipophilicity due to the fluorinated alkyl chain, which enhances its solubility in organic solvents while maintaining a degree of polarity from the hydroxyl (-OH) group. Such characteristics make it an interesting candidate for use as a building block in organic synthesis and as an additive in specialized formulations.
In recent years, the study of fluorinated compounds has seen substantial growth due to their tunable electronic properties and biological activities. Fluoroalkanes, including perfluorinated alcohols like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, have been explored for their potential applications in drug design and material science. The fluorine atoms can modify the metabolic stability of drug molecules by preventing rapid degradation or altering binding interactions with biological targets. This has led to increased interest in fluorinated alcohols as pharmacophores or as intermediates in the synthesis of more complex molecules.
One of the most compelling aspects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is its utility as a precursor in the synthesis of more complex fluorinated derivatives. The hydroxyl group provides a reactive site for further functionalization via esterification or etherification reactions. Additionally, the perfluorinated alkyl chain can serve as a scaffold for designing molecules with specific electronic properties. For instance, such compounds have been investigated for their potential use as liquid crystals or as components in advanced polymer systems where thermal stability and chemical resistance are critical.
Recent advancements in computational chemistry have enabled more precise predictions of the behavior of highly fluorinated compounds like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Molecular modeling studies have shown that its high lipophilicity and low reactivity make it an excellent candidate for applications where steric hindrance and metabolic stability are desired. These findings have spurred interest in using this compound as an intermediate in the synthesis of bioactive molecules that require prolonged circulation times or enhanced binding affinities.
The pharmaceutical industry has also shown interest in florinated alcohols due to their potential as antifouling agents or as components in drug delivery systems. The unique surface properties imparted by the fluorine atoms can lead to reduced protein adsorption on material surfaces when used as coatings or additives. This has implications for medical devices and implants where biocompatibility is paramount. Furthermore,the ability to fine-tune the physical properties of these compounds through structural modifications opens up new avenues for developing innovative therapeutic agents.
In conclusion,2,2,3,3,4,4,5,5,Octafluoro-1-pentanol(CAS No.355-80-6) represents a fascinating compound with broad applicability across multiple scientific domains. Its unique structural features offer opportunities for innovation in both materials science and pharmaceutical chemistry. As research continues to uncover new synthetic pathways and applications,this compound is likely to play an increasingly important role in advancing scientific discovery and technological development.
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